N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
Description
Properties
IUPAC Name |
N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-15(13-4-2-1-3-5-13)17-12-14-18-19-16(23-14)24-11-8-20-6-9-22-10-7-20/h1-5H,6-12H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXBFTBWEQFQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The synthesis of N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide necessitates a sequential approach:
- Construction of the 1,3,4-oxadiazole core.
- Introduction of the 2-morpholin-4-ylethylsulfanyl group at position 5.
- Functionalization of position 2 with a methylene-linked benzamide group.
Key intermediates include 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole and 2-morpholin-4-ylethanethiol, with cyclization and nucleophilic substitution as critical reaction steps.
Synthesis of 2-Morpholin-4-ylethanethiol
The sulfanyl donor, 2-morpholin-4-ylethanethiol, is synthesized via a two-step protocol:
- Morpholine Alkylation : Morpholine reacts with 1,2-dibromoethane in ethanol under reflux to yield 4-(2-bromoethyl)morpholine.
- Thiolation : Treatment of 4-(2-bromoethyl)morpholine with thiourea in ethanol, followed by alkaline hydrolysis, produces 2-morpholin-4-ylethanethiol.
Reaction Conditions :
- Thiourea (1.2 equiv), ethanol, reflux, 6 h.
- NaOH (2M), 60°C, 2 h.
Preparation of 2-(Chloromethyl)-5-mercapto-1,3,4-oxadiazole
The oxadiazole core is synthesized through cyclization of a diacylhydrazide intermediate:
- Diacylhydrazide Formation : Glycolic acid hydrazide (HOCH₂CONHNH₂) reacts with chloroacetyl chloride in dichloromethane to form HOCH₂CONHNHC(O)CH₂Cl.
- Cyclization : The diacylhydrazide undergoes cyclization using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile at 100°C for 1 h, yielding 2-(chloromethyl)-5-mercapto-1,3,4-oxadiazole.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 4.85 (s, 2H, CH₂Cl), 3.12 (s, 1H, SH).
- HRMS (ESI) : m/z calc. for C₃H₃ClN₂OS [M+H]⁺: 152.96, found: 152.94.
Substitution at Position 5: Introduction of the Sulfanyl Group
The mercapto group at position 5 undergoes nucleophilic displacement with 2-morpholin-4-ylethanethiol:
- Reaction Setup : 2-(Chloromethyl)-5-mercapto-1,3,4-oxadiazole (1 equiv), 2-morpholin-4-ylethanethiol (1.2 equiv), triethylamine (2 equiv) in dry THF, 0°C to room temperature, 12 h.
- Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 2-(chloromethyl)-5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazole.
Optimization Insights :
- Excess thiol (1.5 equiv) improves yield to 78%.
- Anhydrous conditions prevent hydrolysis of the chloromethyl group.
Functionalization at Position 2: Amination and Benzoylation
The chloromethyl group at position 2 is converted to the benzamide derivative through a two-step process:
- Amination : Treatment with aqueous ammonia (25%) in ethanol at 60°C for 8 h substitutes chloride with an amine, forming 2-(aminomethyl)-5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazole.
- Benzoylation : The amine reacts with benzoyl chloride (1.5 equiv) in pyridine at 0°C, followed by stirring at room temperature for 4 h, to yield the final product.
Critical Parameters :
- Pyridine acts as both solvent and base, neutralizing HCl byproduct.
- Low temperature (0°C) minimizes over-acylation.
Spectroscopic Characterization of the Final Product
This compound
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (t, J = 5.6 Hz, 1H, NH), 7.85–7.82 (m, 2H, Ar-H), 7.54–7.48 (m, 3H, Ar-H), 4.63 (d, J = 5.6 Hz, 2H, CH₂N), 3.58 (t, J = 6.4 Hz, 4H, morpholine-CH₂), 2.78 (t, J = 6.4 Hz, 2H, SCH₂), 2.52–2.48 (m, 4H, morpholine-CH₂), 2.43 (t, J = 6.4 Hz, 2H, NCH₂).
- ¹³C NMR (126 MHz, DMSO-d₆) : δ 166.5 (C=O), 163.2 (oxadiazole-C), 155.1 (oxadiazole-C), 133.2–127.8 (Ar-C), 66.9 (morpholine-C), 57.3 (SCH₂), 53.8 (NCH₂), 45.2 (morpholine-CH₂), 38.4 (CH₂N).
- HRMS (ESI) : m/z calc. for C₁₇H₂₁N₄O₃S [M+H]⁺: 385.13, found: 385.11.
Comparative Analysis of Synthetic Routes
The post-cyclization substitution route offers higher yield and purity, albeit with additional steps to handle the reactive chloromethyl intermediate.
Scalability and Industrial Considerations
- Cost Efficiency : 2-Morpholin-4-ylethanethiol synthesis requires inexpensive morpholine and 1,2-dibromoethane, making it scalable.
- Safety : Thionyl chloride and ammonia demand controlled environments with adequate ventilation.
- Green Chemistry : Replacement of CCl₄ with biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides
- 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide
Uniqueness
N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide is unique due to its combination of a morpholine ring, an oxadiazole ring, and a benzamide group. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered attention for their potential biological activities. This article will delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 417.5 g/mol. The structure includes an oxadiazole ring, which is known for its diverse biological activities.
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the potential of oxadiazole derivatives as monoamine oxidase inhibitors. Specifically, the inhibition properties of related compounds have been investigated:
- Potency : Compounds similar to this compound have demonstrated significant inhibition of MAO-B with IC values in the nanomolar range (0.0027 µM) .
Table 1: MAO Inhibition Potency of Oxadiazole Derivatives
| Compound Name | IC (µM) | MAO Type |
|---|---|---|
| Compound A | 0.0027 | MAO-B |
| Compound B | 0.0050 | MAO-B |
| Compound C | 0.0100 | MAO-A |
3. Neuroprotective Effects
Given its activity as a MAO inhibitor, there is potential for this compound to exhibit neuroprotective effects. MAO-B inhibitors are particularly relevant in treating neurodegenerative diseases such as Parkinson's disease.
Case Study 1: Neurodegenerative Disorders
A study focusing on the neuroprotective effects of MAO-B inhibitors showed that compounds with similar structures to N-[[(5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide could potentially slow down the progression of Parkinson's disease by reducing oxidative stress and improving dopamine levels .
Case Study 2: Anticancer Research
In vitro studies indicated that oxadiazole derivatives could induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell cycle progression . While direct studies on N-[[(5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide are still needed, these findings suggest a promising avenue for future research.
Q & A
Q. Q1. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yields?
Answer: The synthesis involves multi-step reactions, including:
Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides with cyanogen bromide or carbonyl reagents under controlled pH and temperature .
Morpholine-ethylthio substitution : Coupling morpholine derivatives with mercapto-oxadiazole intermediates using alkylation or nucleophilic substitution. Base catalysts (e.g., NaH in dry THF) enhance reactivity .
Benzamide conjugation : Amide bond formation via Schotten-Baumann reaction or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Q. Optimization strategies :
- Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) .
Analytical Characterization
Q. Q2. How can researchers validate the structural integrity and purity of this compound post-synthesis?
Answer:
- 1H/13C NMR : Confirm substituent integration (e.g., morpholine protons at δ 2.4–3.5 ppm; oxadiazole C=O at ~165 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) and isotopic patterns .
- HPLC : Assess purity (>95%) using C18 columns (mobile phase: MeCN/H2O with 0.1% TFA; retention time: 10–15 min) .
Biological Activity Profiling
Q. Q3. What in vitro models are suitable for assessing antimicrobial or antitumor activity?
Answer:
- Antimicrobial assays :
- Bacterial strains : Staphylococcus aureus (MIC determination via broth microdilution) .
- Fungal strains : Candida albicans (disk diffusion or time-kill assays) .
- Antitumor activity :
- Cell lines : MCF-7 (breast cancer) or HepG2 (liver cancer) treated with 1–100 µM compound for 48–72 hours. Measure viability via MTT assay .
Mechanistic Insights
Q. Q4. What computational strategies predict binding affinity with target enzymes like GSK-3β?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the oxadiazole ring and enzyme active sites (e.g., hydrogen bonding with Val135 in GSK-3β) .
- ADMET prediction : Calculate logP (<5) and polar surface area (<140 Ų) using Molinspiration to assess drug-likeness .
Structure-Activity Relationships (SAR)
Q. Q5. How do structural modifications in the oxadiazole ring influence biological activity?
Answer:
Key finding : Electron-withdrawing groups (e.g., Br, CF₃) boost activity, while bulky substituents reduce bioavailability .
Data Contradictions
Q. Q6. How can contradictory bioactivity data between similar oxadiazole derivatives be resolved?
Answer:
- Control variables : Standardize assay conditions (e.g., pH, serum concentration).
- Purity verification : Re-examine compound purity via HPLC and NMR. Impurities >5% may skew results .
- Structural confirmation : Compare spectroscopic data with analogs (e.g., absence/presence of morpholine protons) .
Advanced Methodologies
Q. Q7. What strategies are recommended for evaluating enzyme inhibitory potential?
Answer:
- Kinetic assays : Measure IC₅₀ using purified enzymes (e.g., thioredoxin reductase) and NADPH consumption .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., hCA II) to identify binding motifs .
Toxicity and Pharmacokinetics
Q. Q8. What in vivo models assess toxicity and bioavailability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
